

# Spectroscopic Analysis of 3-Methyl-1-butyne: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-1-butyne

Cat. No.: B031179

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This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **3-Methyl-1-butyne** (Isopropylacetylene), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

## Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for **3-Methyl-1-butyne**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.06	Doublet of septets	$\sim 2.7$ , $\sim 1.0$	1H	$\equiv\text{C-H}$
2.50	Multiplet	$\sim 2.7$ , $\sim 6.8$	1H	$-\text{CH}(\text{CH}_3)_2$
1.15	Doublet	$\sim 6.8$	6H	$-\text{CH}(\text{CH}_3)_2$

Note: Coupling constants are approximate and may vary depending on the solvent and spectrometer frequency.

#### $^{13}\text{C}$ NMR (Carbon-13 NMR) Data

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
86.9	$\equiv\text{C-H}$
68.2	$-\text{C}\equiv$
27.9	$-\text{CH}(\text{CH}_3)_2$
22.8	$-\text{CH}(\text{CH}_3)_2$

## Infrared (IR) Spectroscopy

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
3312	Strong, Sharp	$\equiv\text{C-H}$ stretch
2975	Strong	C-H stretch ( $\text{sp}^3$ )
2106	Medium, Sharp	$\text{C}\equiv\text{C}$ stretch
1468	Medium	C-H bend ( $\text{CH}_3$ )
1368	Medium	C-H bend ( $\text{CH}_3$ )
640	Strong, Broad	$\equiv\text{C-H}$ bend

## Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Assignment
68	30	$[M]^+$ (Molecular Ion)
67	100	$[M-H]^+$ (Base Peak)
53	45	$[M-CH_3]^+$
41	35	$[C_3H_5]^+$
39	55	$[C_3H_3]^+$

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3-Methyl-1-butyne** (typically 5-25 mg for  $^1H$  NMR and 20-100 mg for  $^{13}C$  NMR) is prepared in a suitable deuterated solvent (e.g.,  $CDCl_3$ , ~0.6 mL). The solution is transferred to a 5 mm NMR tube.

$^1H$  NMR Spectroscopy:

- The prepared sample is placed in the NMR spectrometer.
- The magnetic field is locked onto the deuterium signal of the solvent.
- The magnetic field homogeneity is optimized through a process called shimming.
- A standard one-pulse sequence is used to acquire the free induction decay (FID).
- Typically, 8 to 16 scans are acquired to improve the signal-to-noise ratio.
- The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

- Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

#### $^{13}\text{C}$ NMR Spectroscopy:

- The sample is prepared as for  $^1\text{H}$  NMR, often at a higher concentration.
- The spectrometer is tuned to the  $^{13}\text{C}$  frequency.
- A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the FID, which eliminates C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
- A larger number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of  $^{13}\text{C}$ .
- Data processing, including Fourier transformation, phasing, and baseline correction, is performed.
- Chemical shifts are referenced to the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat **3-Methyl-1-butyne** liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

#### Data Acquisition:

- A background spectrum of the empty sample compartment is collected to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.
- The prepared sample (thin film on salt plates) is placed in the sample holder.
- The sample is scanned over the mid-infrared range (typically  $4000\text{--}400\text{ cm}^{-1}$ ).
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- The resulting interferogram is Fourier transformed to produce the infrared spectrum.

## Electron Ionization Mass Spectrometry (EI-MS)

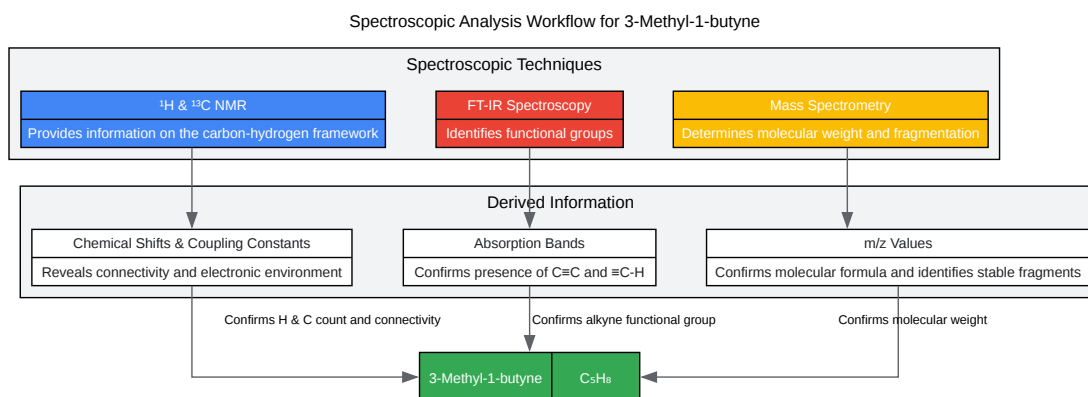
Sample Introduction: A small amount of **3-Methyl-1-butyne** is introduced into the mass spectrometer, often via a gas chromatography (GC) column for separation and purification, or directly via a heated inlet system to vaporize the liquid sample.

Ionization and Analysis:

- In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion ( $M^+$ ) and fragment ions.
- The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).
- The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- A detector records the abundance of each ion at a specific  $m/z$  value, generating the mass spectrum.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of **3-Methyl-1-butyne**.



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Caption: Workflow of Spectroscopic Elucidation.

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